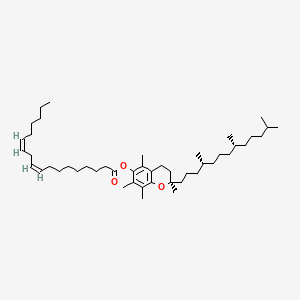

Vitamin E linoleate

Description

Properties

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-44(48)49-45-40(6)41(7)46-43(42(45)8)34-36-47(9,50-46)35-27-32-39(5)31-26-30-38(4)29-25-28-37(2)3/h14-15,17-18,37-39H,10-13,16,19-36H2,1-9H3/b15-14-,18-17-/t38-,39-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUHPGMOWVHNPN-QWZFGMNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052037, DTXSID501314126 | |

| Record name | dl-alpha-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51744-92-4, 36148-84-2 | |

| Record name | α-Tocopheryl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51744-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin E linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha tocopheryl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol linoleate, d- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-alpha-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Tocopheryl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL LINOLEATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0N132Q0ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Dual-Action Mechanism of Vitamin E Linoleate in Cutaneous Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin E linoleate, an ester of α-tocopherol and linoleic acid, represents a stabilized pro-vitamin that, upon topical application, is hydrolyzed within the skin to release its two active constituents. This technical guide elucidates the multifaceted mechanism of action of Vitamin E linoleate, detailing the synergistic effects of its hydrolytic products. The α-tocopherol moiety functions as a potent lipophilic antioxidant, neutralizing reactive oxygen species and mitigating oxidative stress-induced cellular damage. Concurrently, the linoleic acid component acts as a crucial precursor for ceramide synthesis, thereby reinforcing the epidermal barrier, and as a signaling molecule that modulates keratinocyte differentiation and inflammatory pathways. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction: The Chemistry and Cutaneous Bioavailability of Vitamin E Linoleate

Vitamin E linoleate is synthesized through the esterification of the hydroxyl group of α-tocopherol with the carboxyl group of linoleic acid. This chemical modification enhances the stability of Vitamin E, protecting it from oxidation within cosmetic and pharmaceutical formulations. Upon topical application, esterases present in the skin are responsible for the hydrolysis of the ester bond, releasing free α-tocopherol and linoleic acid into the epidermis and dermis. This enzymatic conversion is a critical step, as the ester form itself is biologically inactive.[1] The lipophilic nature of the molecule facilitates its penetration into the stratum corneum.

The Dual Mechanism of Action

The physiological effects of Vitamin E linoleate in the skin are a direct consequence of the combined actions of its hydrolysis products: α-tocopherol and linoleic acid.

The Role of the α-Tocopherol Moiety: Antioxidant and Anti-inflammatory Effects

As a potent lipid-soluble antioxidant, α-tocopherol integrates into cellular membranes, where it effectively quenches free radicals and terminates the chain reactions of lipid peroxidation. This protective action is crucial in mitigating the damaging effects of environmental stressors such as ultraviolet (UV) radiation and pollution.

Furthermore, α-tocopherol exhibits significant anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation of NF-κB, α-tocopherol can downregulate the expression of pro-inflammatory cytokines and mediators, thereby reducing skin inflammation.[2][3]

The Role of the Linoleic Acid Moiety: Barrier Function, Cell Differentiation, and Pigmentation Control

Linoleic acid, an essential omega-6 fatty acid, plays a pivotal role in maintaining skin homeostasis through several mechanisms:

-

Epidermal Barrier Enhancement: Linoleic acid is a direct precursor for the synthesis of ceramides, a major lipid component of the stratum corneum. Specifically, it is incorporated into acylceramides, which are essential for the formation and integrity of the lamellar lipid structure that governs the skin's barrier function and prevents transepidermal water loss (TEWL).[4]

-

Modulation of Keratinocyte Differentiation: Linoleic acid acts as a ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in keratinocyte differentiation.[5] Activation of PPAR-α by linoleic acid promotes the terminal differentiation of keratinocytes, a process vital for the continuous renewal and proper functioning of the epidermal barrier.

-

Inhibition of Melanogenesis: Emerging evidence suggests that linoleic acid can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. By downregulating tyrosinase activity, linoleic acid may contribute to a reduction in hyperpigmentation and a more even skin tone.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies on Vitamin E linoleate and its individual components.

Table 1: Effects of 2% Tocopheryl Linoleate on Skin Barrier Function

| Parameter | Measurement Time | % Improvement vs. Placebo | Reference |

| Skin Hydration (Corneometry) | 7 hours | +12% | [6] |

| Transepidermal Water Loss (TEWL) | 5 hours | -27% | [6] |

Table 2: Tyrosinase Inhibition by Vitamin E Analogs

| Compound | Concentration (µg/mL) | % Tyrosinase Inhibition | Reference |

| d-β-tocopherol | 250 | 34% | [7] |

| d-γ-tocopherol | 250 | 45% | [7] |

Experimental Protocols

In Vivo Evaluation of Skin Hydration (Corneometry)

-

Objective: To measure the hydration level of the stratum corneum.

-

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka Electronic GmbH).

-

Procedure:

-

Acclimatize subjects in a temperature and humidity-controlled room for at least 20 minutes.

-

Define test areas on the volar forearm.

-

Measure baseline hydration levels.

-

Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated area.

-

Measure hydration at specified time points (e.g., 2, 5, and 7 hours) post-application.

-

The probe measures the change in electrical capacitance of the skin, which is proportional to its water content.[8]

-

In Vivo Measurement of Transepidermal Water Loss (TEWL)

-

Objective: To assess the integrity of the skin barrier function.

-

Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka Electronic GmbH).

-

Procedure:

-

Acclimatize subjects as described for corneometry.

-

Define test areas on the volar forearm.

-

Measure baseline TEWL values.

-

Apply the test product.

-

Measure TEWL at specified time points. The probe measures the water vapor gradient above the skin surface, which is indicative of the rate of water evaporation.[9][10]

-

In Vitro Mushroom Tyrosinase Inhibition Assay

-

Objective: To determine the inhibitory effect of a substance on tyrosinase activity.

-

Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compound, and a microplate reader.

-

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound (e.g., linoleic acid) or a positive control (e.g., kojic acid).

-

Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Measure the absorbance at 475-490 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.[11][12][13][14]

-

Ex Vivo Human Skin Explant Penetration Study

-

Objective: To evaluate the penetration and hydrolysis of topically applied Vitamin E linoleate.

-

Methodology:

-

Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent.

-

Prepare full-thickness or split-thickness skin explants and mount them in Franz diffusion cells.[15]

-

Apply a defined amount of the formulation containing Vitamin E linoleate to the epidermal surface.

-

At various time points, collect the receptor fluid and separate the epidermis from the dermis.

-

Extract lipids from the different compartments (stratum corneum, epidermis, dermis, and receptor fluid).

-

Quantify the amounts of Vitamin E linoleate, free α-tocopherol, and free linoleic acid using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

-

In Vitro NF-κB Activation Assay in Keratinocytes

-

Objective: To assess the inhibitory effect of α-tocopherol on NF-κB activation.

-

Cell Line: Human keratinocytes (e.g., HaCaT).

-

Procedure:

-

Culture keratinocytes to a suitable confluency.

-

Pre-treat the cells with various concentrations of α-tocopherol for a specified duration.

-

Induce NF-κB activation using an inflammatory stimulus (e.g., TNF-α).

-

Lyse the cells and prepare nuclear extracts.

-

Measure the DNA-binding activity of NF-κB using an Electrophoretic Mobility Shift Assay (EMSA) or an ELISA-based transcription factor assay.[2][3]

-

In Vitro PPAR-α Activation Assay in Keratinocytes

-

Objective: To determine the ability of linoleic acid to activate PPAR-α.

-

Methodology:

-

Culture human keratinocytes.

-

Treat the cells with different concentrations of linoleic acid.

-

Harvest the cells and extract RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known PPAR-α target genes, such as those encoding for involucrin and transglutaminase. An increase in the mRNA levels of these genes indicates PPAR-α activation.[5][18]

-

In Vitro Ceramide Synthesis Assay

-

Objective: To measure the effect of linoleic acid on ceramide production.

-

Methodology:

-

Culture human keratinocytes.

-

Supplement the culture medium with linoleic acid.

-

After a defined incubation period, harvest the cells and extract total lipids.

-

Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the different ceramide species using LC-MS. An increase in the levels of specific ceramides containing linoleic acid would demonstrate its role as a precursor.[19][20]

-

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by the active components of Vitamin E linoleate.

Caption: Cutaneous penetration and hydrolysis of Vitamin E Linoleate.

Caption: Antioxidant and anti-inflammatory pathways of α-tocopherol.

Caption: Multifunctional pathways of Linoleic Acid in the skin.

Conclusion

Vitamin E linoleate is a scientifically designed molecule that leverages the synergistic actions of its two bioactive components, α-tocopherol and linoleic acid, to confer multiple benefits to the skin. Its mechanism of action is rooted in the fundamental principles of cutaneous biology, including antioxidant defense, anti-inflammatory signaling, and the maintenance of epidermal barrier integrity. The dual-action profile of Vitamin E linoleate, addressing both intrinsic and extrinsic factors of skin health, makes it a valuable ingredient for advanced skincare and dermatological formulations. Further research focusing on the precise kinetics of its cutaneous hydrolysis and bioavailability will continue to refine our understanding and optimize its clinical application.

References

- 1. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappa B DNA binding activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugated linoleic acid prevents cell growth and cytokine production induced by TPA in human keratinocytes NCTC 2544 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prodhyg.com [prodhyg.com]

- 7. researchgate.net [researchgate.net]

- 8. In vivo transepidermal water loss and skin surface hydration in assessment of moisturization and soap effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. activeconceptsllc.com [activeconceptsllc.com]

- 14. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human skin explant model for the investigation of topical therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acids penetration into human skin ex vivo: A TOF-SIMS analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis and Structural Characterization of Vitamin E Linoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Vitamin E linoleate (α-tocopheryl linoleate), an ester that combines the antioxidant properties of Vitamin E with the beneficial fatty acid, linoleic acid. This document details both chemical and enzymatic synthesis routes, purification methods, and comprehensive structural elucidation techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

Vitamin E, a fat-soluble antioxidant, plays a crucial role in protecting cell membranes from oxidative damage.[1] However, its application can be limited by its relative instability. Esterification of Vitamin E with fatty acids, such as linoleic acid, enhances its stability while retaining or even improving its biological efficacy.[2][3] Vitamin E linoleate is valued in the cosmetic and pharmaceutical industries for its moisturizing and antioxidant properties.[2][4] This guide provides detailed methodologies for its synthesis and characterization to support research and development in these fields.

Synthesis of Vitamin E Linoleate

The synthesis of Vitamin E linoleate is primarily achieved through the esterification of α-tocopherol with linoleic acid. This can be accomplished via chemical or enzymatic methods.

Chemical Synthesis

Chemical synthesis typically involves the use of a catalyst to facilitate the esterification reaction between α-tocopherol and an activated form of linoleic acid (e.g., linoleoyl chloride) or directly with linoleic acid in the presence of a coupling agent.

Experimental Protocol: Chemical Synthesis

-

Materials:

-

α-tocopherol

-

Linoleic acid

-

Dicyclohexylcarbodiimide (DCC) - coupling agent

-

4-Dimethylaminopyridine (DMAP) - catalyst

-

Dichloromethane (DCM) - solvent

-

Hexane

-

Diethyl ether

-

-

Procedure:

-

Dissolve α-tocopherol and linoleic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve DCC in anhydrous DCM.

-

Slowly add the DCC solution to the α-tocopherol and linoleic acid mixture at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure Vitamin E linoleate.[2]

-

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher purity and fewer byproducts.[2] Lipases are commonly employed as biocatalysts for the esterification of α-tocopherol and linoleic acid.[5]

Experimental Protocol: Enzymatic Synthesis (Lipase-Catalyzed)

-

Materials:

-

Procedure:

-

Combine α-tocopherol and linoleic acid in a suitable reaction vessel. For solvent-based reactions, dissolve the substrates in anhydrous hexane.

-

Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.

-

Incubate the reaction at a controlled temperature (typically 40-60°C) with constant agitation (e.g., in a shaking incubator).

-

Monitor the reaction progress by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, remove the immobilized enzyme by filtration.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting product can be further purified if necessary, although enzymatic reactions often yield a product of high purity.[6]

-

Purification and Yield

Purification of Vitamin E linoleate is crucial to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a standard method for purifying the chemically synthesized product. For enzymatic synthesis, simple filtration to remove the immobilized enzyme may be sufficient.[1] The purity of the final product can be assessed by HPLC.[7]

Table 1: Summary of Synthesis Parameters and Outcomes

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | DCC/DMAP | Immobilized Lipase (e.g., Novozym 435) |

| Solvent | Dichloromethane | Hexane or Solvent-free |

| Temperature | 0°C to Room Temperature | 40 - 60°C |

| Reaction Time | 12 - 24 hours | 24 - 72 hours |

| Typical Yield | 70 - 90% | >95% conversion often reported |

| Purification | Column Chromatography | Filtration |

Structural Characterization

The structure of the synthesized Vitamin E linoleate is confirmed using a combination of spectroscopic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of Vitamin E Linoleate

| Property | Value |

| Molecular Formula | C₄₇H₈₀O₃ |

| Molecular Weight | 693.13 g/mol |

| Appearance | Viscous oily liquid |

| Color | Yellow |

| Solubility | Soluble in esters, vegetal & mineral oils; Insoluble in water[8] |

| Boiling Point (est.) | 721.13 °C @ 760 mm Hg[9] |

| Flash Point (est.) | 320.8 °C[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic protons of the chromanol ring.

-

Methylene protons of the chromanol ring and the phytyl tail of the Vitamin E moiety.

-

Methyl protons on the chromanol ring and the phytyl tail.

-

Olefinic protons from the linoleate chain.

-

Methylene protons alpha to the carbonyl group and adjacent to the double bonds in the linoleate chain.

-

A terminal methyl proton signal from the linoleate chain.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon of the ester group.

-

Aromatic and olefinic carbons .

-

Aliphatic carbons from the phytyl tail and the linoleate chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For Vitamin E linoleate, the molecular ion peak [M]⁺ would be expected at m/z 693.1. The fragmentation pattern would likely show characteristic losses of the linoleate chain and fragmentation of the tocopherol moiety.[13][14][15]

Table 3: Expected Mass Spectrometry Fragments of α-Tocopheryl Linoleate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 693.1 | [M]⁺ (Molecular Ion) |

| 430.4 | [α-Tocopherol]⁺ fragment |

| 280.2 | [Linoleic acid]⁺ fragment |

| 165.1 | Key fragment from the chromanol ring of tocopherol |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Vitamin E linoleate will exhibit characteristic absorption bands for the ester carbonyl group, C-H bonds, C=C bonds, and C-O bonds.[4][16][17]

Table 4: Key FTIR Peak Assignments for Vitamin E Linoleate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2925 and 2855 | C-H (alkane) | Asymmetric and symmetric stretching |

| ~1760 | C=O (ester) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

| ~1460 | C-H (CH₂, CH₃) | Bending |

| ~1250 | C-O (ester) | Stretching |

| ~1100 | C-O-C (ether in chromanol ring) | Stretching |

Visualized Workflows

Synthesis Workflow

The general workflow for the synthesis and purification of Vitamin E linoleate can be visualized as follows:

Structural Characterization Logic

The logical relationship of the characterization techniques used to confirm the structure of the synthesized Vitamin E linoleate is depicted below:

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and structural characterization of Vitamin E linoleate. Detailed experimental protocols for both chemical and enzymatic synthesis have been presented, along with key data points for purification and physicochemical properties. The guide also outlines the expected outcomes from major structural elucidation techniques, namely NMR, MS, and FTIR. The provided workflows offer a clear visual representation of the synthesis and characterization processes. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and cosmetics, facilitating further research and development of Vitamin E derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. tocopheryl linoleate, 36148-84-2 [thegoodscentscompany.com]

- 5. Enzymatic synthesis of L-ascorbyl linoleate in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Development of a novel tocopheryl ester for suppression of lipid accumulation without cytotoxicity by optimization of dicarboxylic ester moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Tocopheryl linoleate | PMC Isochem [pmcisochem.fr]

- 11. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of BODIPY-α-Tocopherol: A Fluorescent Form of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Ester Linkage in Tocopheryl Linoleate: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopheryl linoleate, the ester formed from α-tocopherol (vitamin E) and linoleic acid, is a widely utilized ingredient in dermatological and cosmetic formulations. Its biological significance is intrinsically linked to the ester linkage that covalently joins its two constituent molecules. This linkage is not merely a synthetic convenience for formulation stability; it governs the molecule's stability, bioavailability, and mechanism of action as a pro-vitamin. Upon topical application, the cleavage of this ester bond by cutaneous enzymes is a critical activation step, releasing α-tocopherol and linoleic acid to exert their respective and potentially synergistic biological effects. This technical guide provides an in-depth analysis of the ester linkage's role in the functionality of tocopheryl linoleate, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Stability Conferred by the Ester Linkage

The esterification of the phenolic hydroxyl group of α-tocopherol to form tocopheryl linoleate significantly enhances the molecule's stability against oxidation and photodegradation.[1][2] This is a crucial attribute for maintaining the potency of formulations during storage and upon application. While free α-tocopherol is susceptible to degradation by UV light and oxidation, its esterified form demonstrates greater resilience.[1]

| Parameter | α-Tocopherol | α-Tocopheryl Acetate (as a proxy for esterified tocopherols) | Reference |

| Oxidative Stability (against H2O2, remaining % after 576h) | 74.7% | 88.8% | [2] |

| Stability under UV Irradiation (in solution, remaining %) | Decreased to 61.2% | Decreased to 89.1% | [2] |

| Photodegradation | Known to degrade to tocopheroxyl radicals upon UV exposure | More resistant to UV radiation | [1] |

Enzymatic Hydrolysis: The Activation Step

The biological activity of tocopheryl linoleate as a source of vitamin E and linoleic acid is entirely dependent on the enzymatic hydrolysis of the ester bond within the skin.[3][4] As a pro-vitamin, tocopheryl linoleate itself does not possess antioxidant activity.[3] Cutaneous esterases cleave the ester linkage, releasing the active molecules. The rate of this hydrolysis is a key determinant of the bioavailability and efficacy of the parent molecule.

Workflow for In Vitro Enzymatic Hydrolysis Assay

Caption: Workflow for assessing the enzymatic hydrolysis of tocopheryl linoleate.

Bioavailability and Skin Permeation

The ester linkage influences the physicochemical properties of tocopheryl linoleate, affecting its permeation through the stratum corneum. While tocopherol and its esters can be absorbed into human skin, the efficiency is formulation-dependent.[6][7] Studies comparing α-tocopherol and its acetate ester show variable penetration into deeper skin layers, with some studies indicating that the ester form can act as a reservoir in the stratum corneum, slowly releasing the active vitamin E after hydrolysis.[4][5][8]

| Formulation Component | Permeability Coefficient of α-Tocopheryl Acetate (cm/h) | Reference |

| Ethanol Solution | 1.0 x 10⁻⁴ | [7] |

| Isopropyl Myristate Solution | 1.1 x 10⁻² | [7] |

| Light Mineral Oil Solution | 1.4 x 10⁻⁴ | [7] |

| 1% Klucel Gel | 2.1 x 10⁻⁴ | [7] |

| 3% Klucel Gel | 4.7 x 10⁻⁴ | [7] |

Experimental Workflow for Skin Permeation Study

Caption: Workflow for a typical in vitro skin permeation study using a Franz diffusion cell.

Biological Activity of Hydrolysis Products

The primary biological significance of the ester linkage in tocopheryl linoleate lies in its role as a delivery system for both α-tocopherol and linoleic acid, each of which has well-documented benefits for skin health.

α-Tocopherol

As a potent lipophilic antioxidant, α-tocopherol protects cell membranes from oxidative stress by scavenging free radicals.[9] It plays a crucial role in photoprotection, mitigating the damaging effects of UV radiation.[9] Furthermore, α-tocopherol has been shown to modulate cellular signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.[10]

Linoleic Acid

Linoleic acid is an essential omega-6 fatty acid that is a key component of the skin's barrier function.[11][12][13] It is a precursor for ceramides, which are critical for maintaining the integrity of the stratum corneum and preventing transepidermal water loss.[14] Linoleic acid also possesses anti-inflammatory properties and can help regulate sebum composition, making it beneficial for acne-prone skin.[11] Recent studies have shown that linoleic acid can protect keratinocytes from UVB-induced oxidative damage by enhancing glutathione biosynthesis via the PI3K/Akt signaling pathway.[15][16]

Synergistic Effects and Signaling

The simultaneous release of α-tocopherol and linoleic acid from the hydrolysis of tocopheryl linoleate may lead to synergistic effects. Both molecules have been implicated in the modulation of the PI3K/Akt pathway.[10][15][16] This pathway is central to regulating cellular processes such as growth, proliferation, and survival. The combined action of α-tocopherol as an antioxidant and linoleic acid in reinforcing the skin barrier and its own antioxidant-promoting effects could provide enhanced protection against environmental stressors.

Caption: Simplified PI3K/Akt signaling pathway and potential modulation by tocopherol and linoleic acid.

Experimental Protocols

In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To determine the rate and extent of tocopheryl linoleate and/or its hydrolysis products permeating through a skin membrane.

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds)

-

Tocopheryl linoleate formulation

-

Water bath with circulator

-

Magnetic stirrers

-

HPLC system for analysis

Procedure:

-

Prepare the skin membrane to the appropriate thickness and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[17][18][19][20]

-

Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[17][18][19][20]

-

Equilibrate the cells in a water bath to maintain a skin surface temperature of 32°C.[17][18][19][20]

-

Apply a known quantity of the tocopheryl linoleate formulation to the surface of the skin in the donor chamber.[17][18][19][20]

-

At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[17][18][19][20]

-

Analyze the collected samples for the concentration of tocopheryl linoleate and/or its hydrolysis products using a validated HPLC method.[18]

-

Calculate the cumulative amount of the analyte permeated per unit area and plot it against time to determine the flux.[20]

In Vivo Measurement of Skin Hydration (Corneometry) and Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a topical formulation containing tocopheryl linoleate on skin barrier function and hydration.

Materials:

-

Corneometer

-

Tewameter

-

Test formulation containing tocopheryl linoleate

-

Control/placebo formulation

-

Environmentally controlled room (constant temperature and humidity)

Procedure:

-

Acclimatize subjects in a room with controlled temperature and humidity for at least 20-30 minutes before measurements.[21][22]

-

Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) at the defined test areas.[21][22]

-

Apply a standardized amount of the test and control formulations to the respective test areas.[21][22]

-

At specified time points (e.g., 1, 2, 4, 8, and 24 hours after application), repeat the Corneometer and Tewameter measurements on the test areas.[21][22]

-

Analyze the data to determine the change in skin hydration and TEWL over time compared to baseline and the control formulation.[21][22]

HPLC Analysis of Tocopheryl Linoleate and α-Tocopherol in Skin Samples

Objective: To simultaneously quantify the amounts of tocopheryl linoleate and its hydrolysis product, α-tocopherol, in skin extracts.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol/acetonitrile gradient)

-

Extraction solvents (e.g., hexane, ethanol)

-

Skin samples (from permeation studies or biopsies)

-

Homogenizer

-

Centrifuge

Procedure:

-

Excise the skin sample and separate the stratum corneum from the epidermis/dermis if required.

-

Homogenize the skin sample in an appropriate solvent mixture (e.g., ethanol/water).

-

Perform a liquid-liquid extraction of the homogenate with a non-polar solvent like hexane to isolate the lipophilic analytes.[23]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.[23]

-

Separate tocopheryl linoleate and α-tocopherol using a suitable gradient elution program.

-

Quantify the analytes based on the peak areas compared to standard calibration curves.[23][24][25][26]

Conclusion

The ester linkage in tocopheryl linoleate is a pivotal feature that dictates its performance as a cosmetic and dermatological ingredient. It provides enhanced stability, a prerequisite for effective formulation, while enabling a pro-vitamin mechanism of action. The controlled enzymatic cleavage of this bond in the skin ensures the targeted delivery of both α-tocopherol and linoleic acid. These bioactive molecules contribute to the skin's antioxidant defense, barrier integrity, and overall health, potentially through synergistic modulation of key signaling pathways. A thorough understanding of the dynamics of this ester linkage, from its stability in formulation to its hydrolysis in the skin, is essential for the rational design and optimization of advanced skincare products. Further research focusing on the precise kinetics of enzymatic hydrolysis in human skin and the synergistic signaling effects of its hydrolysis products will provide a more complete picture of the biological significance of tocopheryl linoleate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The permeability barrier in essential fatty acid deficiency: evidence for a direct role for linoleic acid in barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Permeation study of five formulations of alpha-tocopherol acetate through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thenakedchemist.com [thenakedchemist.com]

- 14. Endogenous Derivatives of Linoleic Acid and their Stable Analogs Are Potential Pain Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linoleic Acid Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Linoleic Acid Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alterlab.co.id [alterlab.co.id]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. benchchem.com [benchchem.com]

- 20. scribd.com [scribd.com]

- 21. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]

- 22. isrctn.com [isrctn.com]

- 23. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An HPLC method for the simultaneous determination of retinol and alpha-tocopherol in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

In Vitro Antioxidant Capacity of Vitamin E Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a group of fat-soluble compounds that includes tocopherols and tocotrienols, is a cornerstone of antioxidant research and application. Its primary role in biological systems is to protect cell membranes from oxidative damage by scavenging lipid peroxyl radicals.[1] While α-tocopherol is the most biologically active form, its esters are widely used in commercial formulations, such as cosmetics and dermatological products, to enhance stability. Among these, Vitamin E linoleate (tocopheryl linoleate) is of particular interest as it combines the antioxidant properties of Vitamin E with the benefits of linoleic acid, an essential omega-6 fatty acid. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Vitamin E linoleate, including available data, detailed experimental protocols for its assessment, and visualizations of key processes.

While extensive research has been conducted on the various isoforms of Vitamin E, specific quantitative data on the in vitro antioxidant capacity of Vitamin E linoleate is not widely available in the scientific literature. However, studies on Vitamin E esters suggest that they retain, and can sometimes even enhance, the antioxidant potential of the parent molecule. It has been reported that Vitamin E esters do not lose their antioxidant capacity and may even exhibit stronger antioxidant effects than Vitamin E itself.

Quantitative Data on Antioxidant Capacity

The available quantitative data on the in vitro antioxidant capacity of Vitamin E linoleate is limited. The following table summarizes the currently available information and provides a framework for comparison with other forms of Vitamin E. It is important to note that the antioxidant activity of Vitamin E and its derivatives can be influenced by the assay system and reaction conditions.[1][2]

| Compound | Assay | Result | Concentration | Reference |

| Vitamin E Linoleate | Free Radical Scavenging | 25.6% inhibition | 1% (mass concentration) | |

| α-Tocopherol | DPPH | IC50: Data varies by study | - | [Refer to specific studies] |

| α-Tocopherol | ABTS | TEAC: Data varies by study | - | [Refer to specific studies] |

| α-Tocopherol | FRAP | FRAP value: Data varies by study | - | [Refer to specific studies] |

IC50: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power.

Experimental Protocols

Standardized in vitro assays are crucial for determining and comparing the antioxidant capacity of compounds like Vitamin E linoleate. The following are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3][4] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][5]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol.[3] The solution should be freshly prepared and protected from light.

-

-

Sample Preparation:

-

Dissolve Vitamin E linoleate and a positive control (e.g., α-tocopherol, ascorbic acid, or Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

-

-

Assay Procedure:

-

In a microplate or cuvette, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] The ABTS•+ is a blue-green chromophore that is reduced by the antioxidant to its colorless neutral form. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[7]

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

-

Sample Preparation:

-

Prepare solutions of Vitamin E linoleate and a standard antioxidant (e.g., Trolox) at various concentrations.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[8]

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[10]

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a 10:1:1 ratio.[10] The reagent should be freshly prepared and warmed to 37°C before use.

-

-

Sample Preparation:

-

Prepare solutions of Vitamin E linoleate and a standard (e.g., FeSO₄ or Trolox) at various concentrations.

-

-

Assay Procedure:

-

Add the sample or standard solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solution at 593 nm.

-

-

Calculation:

-

A standard curve is generated using the absorbance values of the ferrous iron standard.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram or mole of the sample.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vitro antioxidant capacity assessment of Vitamin E linoleate.

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Caption: Simplified mechanism of DPPH radical scavenging by Vitamin E.

Conclusion

Vitamin E linoleate is recognized for its antioxidant properties, which are fundamental to its application in various industries, particularly in cosmetics and dermatology. While direct quantitative data from standardized in vitro antioxidant assays are not abundant in the existing literature, the available information suggests that it effectively functions as a free radical scavenger. The esterification of Vitamin E with linoleic acid is primarily to enhance stability while preserving the crucial antioxidant function of the tocopheryl moiety.

The lack of comprehensive comparative data for Vitamin E linoleate against its parent compound and other esters in assays such as DPPH, ABTS, and FRAP presents a clear opportunity for future research. Such studies would provide a more complete understanding of its antioxidant profile and allow for a more precise formulation of products intended to deliver antioxidant benefits. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such valuable research.

References

- 1. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability of Different Vitamin E Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of various Vitamin E esters, focusing on the critical factors influencing their absorption, metabolism, and ultimate biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Introduction to Vitamin E and its Esters

Vitamin E is a fat-soluble vitamin crucial for its antioxidant properties, protecting cell membranes from oxidative damage. The term "Vitamin E" encompasses a group of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). Among these, α-tocopherol is the most biologically active and abundant form in the human body.

In dietary supplements and fortified foods, Vitamin E is often present in its esterified forms, such as tocopheryl acetate, tocopheryl succinate, and tocopheryl nicotinate. Esterification enhances the stability of the vitamin by protecting the hydroxyl group on the chromanol ring from oxidation. However, for the body to utilize the vitamin, these esters must first be hydrolyzed back to their free tocopherol form. This enzymatic conversion is a critical step influencing the overall bioavailability of the esterified Vitamin E.

Comparative Bioavailability of Vitamin E Esters

The bioavailability of different Vitamin E esters can vary based on the type of ester, the stereochemistry of the tocopherol molecule, and various physiological factors. The following tables summarize key pharmacokinetic parameters from human and animal studies, providing a quantitative comparison of different Vitamin E forms.

Table 1: Comparative Pharmacokinetic Parameters of α-Tocopherol and its Esters in Humans

| Compound | Dosage | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Relative Bioavailability | Reference |

| RRR-α-Tocopherol | Equimolar mixture | Not explicitly stated, but plasma levels were similar to the acetate ester. | ~12 | Ratio of 1.0 with acetate ester | - | [1][2] |

| RRR-α-Tocopheryl Acetate | Equimolar mixture | Not explicitly stated, but plasma levels were similar to free tocopherol. | ~12 | Ratio of 1.0 with free tocopherol | 1.0 | [1][2] |

| RRR-α-Tocopheryl Succinate | Equimolar mixture with acetate | Not significantly different from acetate ester. | Slightly slower initial absorption than acetate. | Not significantly different from acetate ester | ~1.0 (compared to acetate) | [1][2] |

| all-rac-α-Tocopheryl Acetate | 150 mg/day for 11 days | - | - | Lower than RRR-α-tocopheryl acetate | ~0.5 (compared to RRR form) | |

| RRR-α-Tocopheryl Acetate | 150 mg/day for 11 days | - | - | Higher than all-rac-α-tocopheryl acetate | 2.0 (compared to all-rac form) | |

| RRR-α-Tocopherol | 800 mg (single dose) | ~4.8 | 24-96 | Significantly greater than all-rac | Higher than all-rac | [3][4] |

| all-rac-α-Tocopherol | 800 mg (single dose) | ~4.0 | 24-96 | Significantly lower than RRR | Lower than RRR | [3][4] |

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Relative bioavailability is often expressed as a ratio of the AUC of the test substance to the reference substance.

Table 2: In Vitro Hydrolysis of α-Tocopheryl Esters by Porcine Pancreatic Carboxyl Ester Hydrolase (CEH)

| Substrate | Relative Hydrolysis Rate (%) |

| α-Tocopheryl Acetate | 100 |

| α-Tocopheryl Succinate | Increased with increasing lipophilicity |

| α-Tocopheryl Nicotinate | Increased with increasing lipophilicity |

Data suggests that the lipophilicity of the ester group influences the rate of hydrolysis by CEH.[1]

Signaling Pathways and Metabolic Processes

The journey of a Vitamin E ester from ingestion to cellular uptake involves several key steps, including digestion, absorption, transport, and metabolism. The following diagrams, generated using Graphviz, illustrate these complex processes.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to assess Vitamin E bioavailability is essential for interpreting existing data and designing new studies. This section provides detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a Vitamin E ester following oral administration.

Protocol:

-

Subject Recruitment: Recruit healthy adult volunteers with normal lipid profiles. Obtain informed consent.

-

Washout Period: Instruct subjects to avoid Vitamin E supplements and foods rich in Vitamin E for a specified period (e.g., 2 weeks) prior to the study.

-

Baseline Blood Sample: Collect a baseline blood sample (fasting) to determine endogenous α-tocopherol levels.

-

Dosing: Administer a standardized dose of the Vitamin E ester in a capsule, typically with a standardized meal containing a moderate amount of fat to facilitate absorption.[5]

-

Serial Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze plasma samples for α-tocopherol concentration using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

In Vitro Digestion Model

Objective: To assess the hydrolysis of Vitamin E esters under simulated gastrointestinal conditions. A well-established model for this is the TNO intestinal model (TIM-1).[6][7][8][9][10]

Protocol:

-

Model Setup: Prepare the TIM-1 system, which simulates the stomach, duodenum, jejunum, and ileum compartments with controlled pH, temperature, and secretions.

-

Test Meal Preparation: Incorporate the Vitamin E ester into a standardized liquid meal.

-

Gastric Digestion: Introduce the test meal into the stomach compartment of the TIM-1 system. Simulate gastric emptying and pH changes.

-

Intestinal Digestion: Transfer the chyme from the stomach to the duodenal compartment. Infuse simulated duodenal, biliary, and pancreatic secretions containing enzymes like carboxyl ester hydrolase.

-

Sampling: Collect samples from the jejunal and ileal compartments at various time points.

-

Sample Analysis: Analyze the collected samples for the concentrations of the intact Vitamin E ester and free tocopherol using HPLC.

-

Data Analysis: Calculate the rate and extent of hydrolysis of the Vitamin E ester.

HPLC-UV Method for α-Tocopherol in Plasma

Objective: To quantify the concentration of α-tocopherol in plasma samples.

Protocol:

-

Sample Preparation:

-

Evaporation and Reconstitution:

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL of methanol).[11]

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of α-tocopherol.

-

Determine the concentration of α-tocopherol in the samples by comparing their peak areas to the standard curve, corrected for the internal standard.

-

Caco-2 Cell Permeability Assay

Objective: To evaluate the transport of Vitamin E esters across a model of the intestinal epithelium.

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a differentiated and polarized monolayer (typically 21 days).[12][15][16][17][18]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Preparation of Test Compound: Dissolve the Vitamin E ester in a suitable vehicle and prepare micellar solutions to mimic physiological conditions.

-

Transport Study (Apical to Basolateral):

-

Add the test compound solution to the apical (upper) chamber of the Transwell insert.

-

Add fresh culture medium to the basolateral (lower) chamber.

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

-

Sampling: Collect samples from both the apical and basolateral chambers.

-

Sample Analysis: Analyze the concentration of the Vitamin E ester and/or free tocopherol in the samples using HPLC or LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Conclusion

The bioavailability of Vitamin E esters is a multifaceted process governed by enzymatic hydrolysis, micellar solubilization, and cellular uptake mechanisms. While esters like tocopheryl acetate and succinate exhibit comparable bioavailability to free α-tocopherol in healthy individuals, factors such as the stereochemistry of the molecule and the lipophilicity of the ester group can influence their absorption and subsequent biological activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and optimize the delivery of this essential vitamin. A thorough understanding of these principles is paramount for the development of effective Vitamin E supplementation strategies and novel therapeutic applications.

References

- 1. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biokinetics in humans of RRR-alpha-tocopherol: the free phenol, acetate ester, and succinate ester forms of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The TNO Gastro-Intestinal Model (TIM) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tno.nl [tno.nl]

- 8. TNO intestinal model - Wikipedia [en.wikipedia.org]

- 9. publications.tno.nl [publications.tno.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 16. enamine.net [enamine.net]

- 17. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

A Technical Guide: Natural vs. Synthetic Vitamin E for Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of natural and synthetic sources of Vitamin E, with a specific focus on their suitability for esterification. It explores the fundamental chemical and biological differences between natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) Vitamin E, including stereochemistry and bioavailability. The guide details various chemical and enzymatic esterification protocols for producing stabilized Vitamin E esters, such as tocopheryl acetate and tocopheryl succinate. Furthermore, it delves into the key signaling pathways modulated by Vitamin E, providing a molecular basis for its biological activity. Quantitative data is summarized in comparative tables, and experimental workflows and signaling cascades are visualized through detailed diagrams.

Introduction: Natural vs. Synthetic Vitamin E

Vitamin E is a group of eight fat-soluble compounds, with α-tocopherol being the most biologically active form.[1] It is available from both natural sources and through chemical synthesis, with significant differences between the two.

1.1. Sources and Chemical Structure

-

Natural Vitamin E (RRR-α-tocopherol): Extracted from vegetable oils such as soybean, sunflower, and wheat germ oil, natural Vitamin E consists of a single stereoisomer, RRR-α-tocopherol, also known as d-alpha-tocopherol.[2][3] Its structure features three chiral centers at the 2, 4', and 8' positions of the phytyl tail, all in the 'R' configuration.

-

Synthetic Vitamin E (all-rac-α-tocopherol): Produced from petrochemicals, synthetic Vitamin E is an equal mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS), collectively known as all-rac-α-tocopherol or dl-alpha-tocopherol.[4][5] Only one of these eight isomers (12.5%) is identical to the natural RRR-α-tocopherol form.[4]

1.2. Bioavailability and Biological Activity

The structural differences between natural and synthetic Vitamin E have a profound impact on their bioavailability and biological activity. The human body preferentially recognizes and utilizes the RRR-α-tocopherol form. The liver contains a specific protein, the α-tocopherol transfer protein (α-TTP), which has a higher affinity for RRR-α-tocopherol and incorporates it into very-low-density lipoproteins (VLDLs) for transport to other tissues.[6][7][8] The other stereoisomers present in the synthetic mixture are less effectively bound by α-TTP and are metabolized and excreted more rapidly.[6]

Studies have shown that natural Vitamin E is approximately twice as bioavailable as synthetic Vitamin E.[3] This means that a smaller dose of natural Vitamin E is required to achieve the same plasma and tissue concentrations as a larger dose of its synthetic counterpart.[4]

Esterification of Vitamin E

The free hydroxyl group on the chromanol ring of tocopherol is susceptible to oxidation, which can lead to a loss of biological activity. Esterification of this hydroxyl group with organic acids, such as acetic acid or succinic acid, results in the formation of tocopheryl esters (e.g., tocopheryl acetate, tocopheryl succinate). These esters are significantly more stable to heat, light, and oxidation.[2] Once ingested, these esters are hydrolyzed back to the active tocopherol form by esterases in the intestine.

2.1. Chemical Esterification

Chemical esterification is a widely used industrial method for producing Vitamin E esters.

2.1.1. Tocopheryl Acetate Synthesis

A common method for synthesizing tocopheryl acetate involves the reaction of α-tocopherol with acetic anhydride in the presence of a basic catalyst, such as pyridine.[1]

-

Reaction: The lone pair of electrons on the oxygen of the hydroxyl group of tocopherol attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by pyridine, leads to the formation of tocopheryl acetate and acetic acid.

2.1.2. Tocopheryl Succinate Synthesis

Tocopheryl succinate is synthesized by reacting α-tocopherol with succinic anhydride, often in the presence of a base like pyridine or triethylamine.[9][10]

-

Reaction: The hydroxyl group of tocopherol attacks one of the carbonyl groups of succinic anhydride, leading to the opening of the anhydride ring and the formation of the monoester, tocopheryl succinate.

2.2. Enzymatic Esterification

Enzymatic esterification, primarily using lipases, offers a more environmentally friendly and highly selective alternative to chemical methods. These reactions are typically carried out under milder conditions.

2.2.1. Lipase-Catalyzed Synthesis of Tocopheryl Esters

Lipases can catalyze the esterification of tocopherols with various acyl donors, including fatty acids, acid anhydrides, and vinyl esters.[1][11] The choice of lipase, solvent, and reaction conditions can significantly influence the reaction rate and yield. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have shown high efficiency in these reactions.[1][12]

-

Mechanism: The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The fatty acid first acylates the serine residue in the active site of the lipase, releasing water. The acyl-enzyme intermediate then reacts with the hydroxyl group of tocopherol to form the tocopheryl ester and regenerate the free enzyme.[13]

Quantitative Data Comparison

While direct comparative studies on the esterification of natural versus synthetic Vitamin E under identical conditions are limited in the literature, the following tables summarize typical quantitative data gathered from various sources for both chemical and enzymatic methods. It is important to note that reaction conditions can significantly impact these values.

Table 1: Chemical Esterification of α-Tocopherol

| Parameter | Tocopheryl Acetate | Tocopheryl Succinate |

| Starting Material | all-rac-α-tocopherol | Natural α-tocopherol concentrate |

| Reagents | Acetic anhydride, Pyridine | Succinic anhydride, Pyridine |

| Solvent | Solvent-free | Isopropyl ether |

| Temperature (°C) | Not specified | 30-70 |

| Reaction Time (h) | Not specified | Not specified |

| Conversion/Yield (%) | >99%[1] | 74-75%[10] |

| Purity (%) | High | 93-95% (after recrystallization)[10] |

Table 2: Enzymatic Esterification of α-Tocopherol

| Parameter | Tocopheryl Acetate | Tocopheryl Succinate |

| Starting Material | α-tocopherol | α-tocopherol |

| Enzyme | Candida antarctica lipase B (Novozym 435) | Candida antarctica lipase B (Novozym 435) |

| Acyl Donor | Acetic anhydride | Succinic anhydride |

| Solvent | Solvent-free | n-hexane-acetone |

| Temperature (°C) | Not specified | Not specified |

| Reaction Time (h) | Not specified | 48 |

| Conversion/Yield (%) | 97%[1] | 94.4%[1] |

| Purity (%) | High | High |

Experimental Protocols

4.1. Chemical Synthesis of Tocopheryl Acetate

This protocol is a generalized procedure based on common laboratory practices.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tocopherol (natural or synthetic) in a suitable solvent like pyridine.

-

Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An excess of acetic anhydride is typically used.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the excess acetic anhydride.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tocopheryl acetate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.[1]

4.2. Enzymatic Synthesis of Tocopheryl Succinate

This protocol is a generalized procedure based on lipase-catalyzed esterification.

-

Reaction Mixture: In a screw-capped vial, combine α-tocopherol (natural or synthetic), succinic anhydride, and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., a mixture of n-hexane and acetone).

-

Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane) and induce crystallization by cooling. Collect the crystalline tocopheryl succinate by filtration and wash with cold solvent.[1][10]

Signaling Pathways and Molecular Mechanisms